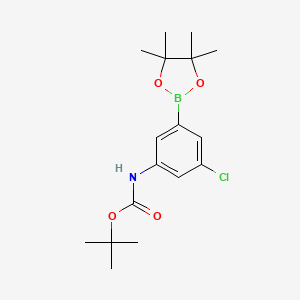

3-(N-BOC-氨基)-5-氯苯基硼酸二茂螺酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester” is a significant compound that serves as a fundamental component in the production of boronic acids . This compound plays a key role in drug development for a variety of diseases, such as specific cancer subtypes, diabetes, and inflammatory diseases .

Molecular Structure Analysis

The molecular formula of “3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester” is C17H26BNO4 . It has an average mass of 319.204 Da and a monoisotopic mass of 319.195496 Da .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester” are not available, boronic acids and their esters are generally used in various chemical reactions. For example, 4-Aminophenylboronic acid pinacol ester can be used as a reagent for the preparation of substituted 3-phenyl-4H-1-benzopyran-4-ones by reacting with iodochromones via Pd catalyzed Suzuki-Miyaura cross-coupling reaction .

Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 387.0±25.0 °C at 760 mmHg, and a flash point of 187.8±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its polar surface area is 57 Å2 .

科学研究应用

- Application : Researchers have developed ROS-responsive drug delivery systems using phenylboronic acid pinacol ester (PBAP) modified hyaluronic acid (HA). These systems encapsulate therapeutic agents (e.g., curcumin) in nanoparticles (HA@CUR NPs). Upon exposure to reactive oxygen species (ROS), the system releases the drug, targeting periodontal inflammation .

- Application : Phenylboronic acid pinacol ester serves as a substrate for preparing sulfinamide derivatives. It reacts with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to yield these valuable compounds .

- Application : Researchers utilize this compound in Suzuki–Miyaura coupling reactions. It participates in the cross-coupling of various aryl iodides, leading to the synthesis of diverse organic molecules .

- Application : Chemists employ 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester as a versatile building block in organic synthesis. Its boron functionality allows for diverse transformations, making it valuable in medicinal chemistry .

- Application : Boronic acids, including this compound, exhibit reversible binding with diols and sugars. Researchers design fluorescent or colorimetric sensors based on this interaction. These sensors detect glucose levels, catecholamines, and other analytes .

- Application : Phenylboronic acid pinacol ester can modify surfaces, enhancing adhesion or imparting specific properties. Researchers explore its use in coatings, sensors, and functional materials .

Drug Delivery Systems: ROS-Responsive Nanoparticles

Sulfinamide Derivatives Synthesis

Suzuki–Miyaura Coupling Reactions

Organic Synthesis and Medicinal Chemistry

Boronic Acid-Based Sensors

Materials Science: Surface Modification

安全和危害

作用机制

Target of Action

Boronic acids and their derivatives, including pinacol esters, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that involves the removal of a boron group from the molecule . This process is crucial in the formation of carbon-carbon bonds in organic synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation, particularly in the Suzuki–Miyaura reaction . The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .

Pharmacokinetics

It’s important to note that the rate of hydrolysis of phenylboronic pinacol esters is influenced by the substituents in the aromatic ring and the ph of the environment .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis . This can lead to the creation of complex organic molecules, which are often used in the development of pharmaceuticals and other chemical products .

Action Environment

The action of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is influenced by environmental factors such as the pH of the reaction environment . The rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

属性

IUPAC Name |

tert-butyl N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-13-9-11(8-12(19)10-13)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXATTIEEWHUBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2443608.png)

![N-[2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2443612.png)

![N-{4-[(Methylamino)methyl]phenyl}acetamide](/img/structure/B2443621.png)

![N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2443622.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2443626.png)

![N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2443627.png)